molecular formula C10H9NO3 B8326563 5-Methoxy-1H-indol-6-yl formate

5-Methoxy-1H-indol-6-yl formate

Cat. No. B8326563
M. Wt: 191.18 g/mol
InChI Key: QTRRXJJTBWCRJT-UHFFFAOYSA-N
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Patent
US04822375

Procedure details

A solution of 12 g (0.0735 mole) of 6-hydroxy-5-methoxyindole and 12.95 g (0.147 mole) of acetic formic anhydride in 100 ml of toluene is brought to reflux for 16 hours under nitrogen. After the mixture is cooled, 30 g of silica 60 are added to the reaction medium, the mixture is filtered and the filtrate concentrated two-fold. The white precipitate obtained is filtered off and then recrystallized again in 30 ml of toluene. After being dried under vacuum, 4.2 g of the derivative 8 (white powder, 30% yield) are obtained.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
12.95 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][NH:8]2)=[CH:4][C:3]=1[O:11][CH3:12].[CH:13](OC(=O)C)=[O:14]>C1(C)C=CC=CC=1>[CH:13]([O:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][NH:8]2)=[CH:4][C:3]=1[O:11][CH3:12])=[O:14]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
OC1=C(C=C2C=CNC2=C1)OC
Step Two
Name
Quantity
12.95 g
Type
reactant
Smiles
C(=O)OC(C)=O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 hours under nitrogen
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture is cooled
ADDITION
Type
ADDITION
Details
30 g of silica 60 are added to the reaction medium
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated two-fold
CUSTOM
Type
CUSTOM
Details
The white precipitate obtained
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized again in 30 ml of toluene
CUSTOM
Type
CUSTOM
Details
After being dried under vacuum, 4.2 g of the derivative 8 (white powder, 30% yield)
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
Smiles
C(=O)OC1=C(C=C2C=CNC2=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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